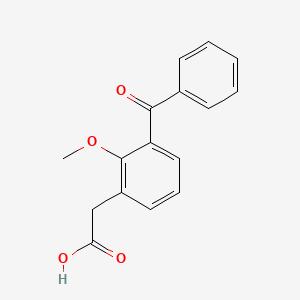

(3-Benzoyl-2-methoxyphenyl)acetic acid

Description

Context within Arylacetic Acid Derivatives Research

Arylacetic acid derivatives represent a significant class of organic compounds, with many exhibiting potent biological activities. ualberta.ca This class of compounds is a cornerstone in medicinal chemistry, primarily due to their well-established anti-inflammatory properties. nih.gov The therapeutic effects of many arylacetic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. galtrx.com

Prominent examples of arylacetic acid derivatives that have been successfully developed into nonsteroidal anti-inflammatory drugs (NSAIDs) include diclofenac (B195802) and ketoprofen (B1673614). drugbank.com Research in this area is continually focused on the synthesis of new derivatives with improved efficacy and reduced side effects. The structural modifications of the aryl and acetic acid moieties allow for the fine-tuning of their pharmacological profiles. The investigation of compounds like (3-Benzoyl-2-methoxyphenyl)acetic acid is a logical progression in this field, aiming to explore how different substituents on the aromatic ring influence the compound's biological activity. nih.gov

A United States patent has described the potential of this compound in the inhibition of neutrophil chemotaxis induced by Interleukin-8 (IL-8). google.com This suggests a more specific mechanism of action compared to the general COX inhibition of many traditional NSAIDs, positioning it as a candidate for treating neutrophil-dependent pathologies. google.com

Historical Perspective of Analogous Bioactive Scaffolds

The history of arylacetic acid derivatives as medicinal agents is rich and dates back to the development of the first NSAIDs. The journey began with the use of natural salicylates from willow bark, which led to the synthesis of acetylsalicylic acid (aspirin) in the late 19th century. galtrx.com This spurred the development of a vast array of synthetic anti-inflammatory agents.

The benzoylphenylacetic acid scaffold, in particular, is of significant historical importance due to its close structural relationship to ketoprofen, a widely used NSAID. drugbank.com Ketoprofen, or 2-(3-benzoylphenyl)propanoic acid, was developed in the 1960s and became a benchmark for potent anti-inflammatory and analgesic activity. gavinpublishers.com The success of ketoprofen has inspired further research into analogous structures to understand and optimize their therapeutic potential.

The evolution of NSAIDs has been marked by a drive to enhance safety profiles, particularly concerning gastrointestinal side effects. galtrx.com This led to the development of selective COX-2 inhibitors in the 1990s. nih.gov The ongoing exploration of novel arylacetic acid derivatives, such as this compound, reflects the continuous effort to identify compounds with unique mechanisms of action and improved therapeutic indices.

Significance as a Research Compound and Chemical Entity

This compound is a significant compound for research due to its specific substitution pattern, which offers a unique opportunity to study its influence on biological activity. The presence of a methoxy (B1213986) group at the 2-position, adjacent to the acetic acid side chain, can have a profound impact on the molecule's conformation and electronic properties, potentially altering its interaction with biological targets.

The primary significance of this compound in a research context stems from its potential to act as a selective inhibitor of neutrophil activation, as outlined in patent literature. google.com This distinguishes it from many other arylacetic acids that primarily function as COX inhibitors. This specific biological activity makes it a valuable tool for studying the pathways of inflammation that are driven by neutrophils and for developing targeted therapies for conditions such as psoriasis, ulcerative colitis, and rheumatoid arthritis. google.com

From a chemical entity perspective, its synthesis and characterization contribute to the broader understanding of the chemical reactivity and properties of polysubstituted aromatic compounds. A patented synthesis of this compound involves the methylation of (3-benzoyl-2-hydroxyphenyl)acetic acid methyl ester, followed by hydrolysis. google.com The characterization of this compound, including its nuclear magnetic resonance (NMR) spectrum, provides essential data for chemists and pharmacologists working in the field.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 22071-32-5 |

Table 2: 1H-NMR Data of this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.90 | d | 2H | Aromatic |

| 7.62 | m | 1H | Aromatic |

| 7.50-7.40 | m | 3H | Aromatic |

| 7.35 | m | 1H | Aromatic |

| 7.15 | t | 1H | Aromatic |

| 3.82 | s | 2H | CH2 |

| 3.60 | s | 3H | OCH3 |

Source: US Patent 20100267726A1 google.com

Structure

3D Structure

Properties

CAS No. |

22071-32-5 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-(3-benzoyl-2-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C16H14O4/c1-20-16-12(10-14(17)18)8-5-9-13(16)15(19)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

OTSCNWKNPQLUII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)C2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of the Core (3-Benzoyl-2-methoxyphenyl)acetic Acid Scaffold

The formation of the central this compound structure can be approached through direct synthesis or by building upon precursor molecules through a series of intermediate reactions.

Direct synthesis of the this compound scaffold would likely involve electrophilic aromatic substitution on a pre-existing 2-methoxyphenylacetic acid molecule. A common method for introducing a benzoyl group onto an aromatic ring is the Friedel-Crafts acylation. In this hypothetical approach, 2-methoxyphenylacetic acid would be treated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The methoxy (B1213986) group is an ortho-, para-director; however, the position ortho to the acetic acid moiety is sterically hindered, potentially favoring substitution at the C5 position (para to the methoxy group). To achieve the desired 3-benzoyl product, specific reaction conditions or a different synthetic strategy might be necessary.

Another direct approach involves the carbonylation of a suitable precursor. For instance, a chloro arylmethane derivative could undergo a carbonylation reaction under the influence of a catalyst in a two-phase system of sodium hydroxide (B78521) and an organic solvent to generate the corresponding arylacetic acid sodium salt, which is then acidified. google.com

A more controlled and common strategy involves the construction of the molecule from precursors, assembling the different parts of the scaffold in a stepwise manner.

Synthesis via Benzyl (B1604629) Cyanide Hydrolysis: A prevalent method for preparing phenylacetic acids is the hydrolysis of benzyl cyanides. google.com This pathway would begin with a substituted toluene (B28343), which is then converted into the target acetic acid.

Formation of a Substituted Toluene: The synthesis could start from a molecule like 2-methoxy-3-bromotoluene. A Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄), could replace the bromine atom with a phenyl group, yielding 3-phenyl-2-methoxytoluene. mdpi.com

Side-Chain Bromination: The methyl group of the resulting toluene derivative can be converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). mdpi.com

Cyanation and Hydrolysis: The bromomethyl intermediate can then be reacted with a cyanide salt, such as potassium cyanide (KCN), to form the corresponding benzyl cyanide derivative. mdpi.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions (e.g., refluxing in aqueous HBr), to yield the desired this compound. mdpi.com

Synthesis via Glyoxylic Acid: An alternative precursor-based method involves the reaction of a substituted phenoxide with glyoxylic acid. For example, p-methoxyphenylacetic acid can be synthesized by reacting methyl phenoxide with glyoxylic acid in the presence of a concentrated acid, iodine, and red phosphorus in glacial acetic acid. google.com A similar approach could theoretically be adapted for a more complex starting material to build the target molecule.

The table below outlines a potential precursor-based synthetic pathway.

Table 1: Plausible Precursor-Based Synthesis Pathway

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | 2-methoxy-3-bromotoluene, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH | 3-Phenyl-2-methoxytoluene |

| 2 | Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, Reflux | 3-Benzoyl-2-methoxybenzyl bromide |

| 3 | Cyanation | Potassium Cyanide (KCN), 18-crown-6, Acetonitrile (B52724), Reflux | (3-Benzoyl-2-methoxyphenyl)acetonitrile |

Catalysts are crucial for achieving efficiency and selectivity in the synthesis of the this compound scaffold.

Lewis Acids: In Friedel-Crafts type reactions for benzoylation, Lewis acids like anhydrous aluminum chloride are standard catalysts. mdpi.com

Zeolite Catalysts: Heterogeneous catalysts, such as H-beta zeolites, have shown superior performance in the benzoylation of phenols with benzoic acid, offering high conversion rates and yields. mdpi.com These could be applicable in reactions involving the introduction of the benzoyl group.

Palladium Catalysts: Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands like [Pd(IPr)(cin)Cl], are highly effective for Suzuki-Miyaura cross-coupling reactions. mdpi.comnsf.gov These are essential for building the biaryl system inherent in the benzophenone (B1666685) structure.

Carbonylation Catalysts: The synthesis of arylacetic acids from chloro arylmethanes relies on specific carbonylation catalysts to facilitate the insertion of carbon monoxide. google.com

Synthesis of Structural Analogues and Derivatives

Once the core this compound is obtained, it can be chemically modified to produce a variety of structural analogues and derivatives.

The carboxylic acid group of the phenylacetic acid moiety is a versatile functional handle for further chemical transformations.

Salt Formation: The acid can be deprotonated with a base to form a salt. For instance, treatment with potassium hydroxide (KOH) in methanol (B129727) would yield the corresponding potassium salt. mdpi.com

Amide Formation: The carboxylic acid can be converted into an amide. A common route involves first converting the acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. Alternatively, direct conversion from the corresponding nitrile intermediate can yield the acetamide. mdpi.com

Hydroxamic Acid Synthesis: The parent compound can serve as a starting material for dual-mechanism drugs, such as by converting the carboxylic acid to a hydroxamic acid. researchgate.net

The synthesis of analogues with different substituents on the benzoyl ring allows for the systematic study of structure-activity relationships. This is typically achieved by using a substituted benzoyl chloride or benzoic acid in the initial acylation step or a substituted phenylboronic acid in a Suzuki coupling step.

The nature and position of substituents on the benzoyl moiety can significantly influence the properties of the resulting molecule. For example, in a series of 2-aroyl benzofuran-based hydroxamic acids, substitutions on the 2-benzoyl group had a marked effect on their biological activity.

A 3',4',5'-trimethoxyphenyl group on the benzoyl moiety was found to be important for optimal activity in certain biological assays. mdpi.com

Removing methoxy groups, resulting in an unsubstituted benzoyl derivative, led to a tenfold increase in activity against HeLa cells compared to a 3',5'-dimethoxybenzoyl derivative. mdpi.com

Comparing single methoxy substitutions, a 2'-methoxy benzoyl analogue was found to be more active against A549 and HT-29 cells than a 3'-methoxy benzoyl analogue. mdpi.com

The table below summarizes the impact of various benzoyl group substitutions on related molecular scaffolds as reported in the literature.

Table 2: Impact of Benzoyl Group Substitutions in Analogous Compounds

| Core Scaffold | Benzoyl Substitution | Reported Impact |

|---|---|---|

| 2-Aroyl Benzofuran (B130515) Hydroxamic Acid | 3',4',5'-Trimethoxy | Essential for optimal activity in some cell lines. mdpi.com |

| 2-Aroyl Benzofuran Hydroxamic Acid | Unsubstituted | Increased activity against HeLa cells compared to dimethoxy derivatives. mdpi.com |

| 2-Aroyl Benzofuran Hydroxamic Acid | 3',5'-Dimethoxy | Less active against HeLa cells than the unsubstituted analogue. mdpi.com |

| 2-Aroyl Benzofuran Hydroxamic Acid | 2'-Methoxy | More potent against A549 and HT-29 cells compared to the 3'-methoxy analogue. mdpi.com |

Methoxyphenyl Group Derivatization

The methoxy group on the phenyl ring is a key site for chemical derivatization, primarily through demethylation to yield a phenolic hydroxyl group. This transformation is significant as it introduces a new functional group that can serve as a handle for further modifications, such as esterification or etherification, and can alter the molecule's electronic and steric properties.

Demethylation Reactions: Cleavage of the aryl methyl ether is a common strategy. Various reagents have been developed for this purpose, offering different levels of selectivity and operating under different conditions.

Lewis Acids: Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), aluminum bromide (AlBr₃), and boron tribromide (BBr₃) are effective for demethylation. The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a halide ion on the methyl group. The choice of solvent is crucial and often includes chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (CH₃CN). google.com The reaction temperature can range from 0°C to 80°C. google.com

Thiol-Based Reagents: Nucleophilic reagents such as 3-mercaptopropionic acid, in the presence of a base like potassium carbonate (K₂CO₃), can achieve demethylation. google.com This method often requires elevated temperatures, typically around 150°C, in a polar aprotic solvent like dimethylacetamide. google.com The reaction involves the nucleophilic attack of the thiolate anion on the methyl group of the methoxyether.

These methods allow for the regioselective demethylation of methoxy groups, providing access to phenolic derivatives that are valuable intermediates for further synthesis. google.com

| Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃, BBr₃) | Solvent: CH₂Cl₂, CH₃CN Temperature: 0-80°C | Provides regioselective demethylation of p-methyl ethers. | google.com |

| 3-Mercaptopropionic acid / K₂CO₃ | Solvent: Dimethylacetamide Temperature: ~150°C | Effective for demethylating various aromatic methyl ethers. | google.com |

Heterocyclic Ring System Integration

The functional groups within this compound serve as versatile synthons for constructing fused or appended heterocyclic rings. The ketone and carboxylic acid moieties are particularly useful for condensation and cyclization reactions to form five- and six-membered heterocycles.

Benzofuran Synthesis: Benzofuran derivatives can be synthesized from precursors containing a hydroxylated phenyl ring adjacent to a ketone or a suitable side chain. For instance, a common route involves the intramolecular cyclization of γ-ketoacids derived from the reaction of phenolic compounds with dicarbonyls. mdpi.commdpi.com A multicomponent reaction involving a substituted phenol (B47542) (like a derivative of the target compound), an arylglyoxal, and Meldrum's acid can lead to the formation of a benzofuran-3-yl)acetic acid derivative. mdpi.com This process typically involves an initial condensation followed by an acid-catalyzed intramolecular cyclization. mdpi.comresearchgate.net

Pyrazole (B372694) Synthesis: The 1,3-relationship between the benzoyl ketone and the carboxylic acid (or a derivative thereof) makes this scaffold a suitable precursor for pyrazole synthesis. The reaction of 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones (chalcones), with hydrazine (B178648) derivatives is a classical method for pyrazole formation. beilstein-journals.orghilarispublisher.com For example, 3-benzoylbenzofurans can be treated with hydrazine hydrate (B1144303) to yield pyrazole derivatives. nih.gov The reaction proceeds through the formation of a hydrazone, followed by cyclization and dehydration. beilstein-journals.org

Thiazolidine (B150603) Synthesis: Thiazolidine rings, particularly thiazolidine-2,4-diones, can be synthesized from precursors containing an active methylene (B1212753) group. The acetic acid moiety of the title compound can be a starting point. For instance, (2,4-dioxothiazolidin-5-yl)acetic acids can be converted to acid chlorides and subsequently reacted with other molecules. nih.gov Another approach involves the condensation of L-cysteine with aldehydes, followed by acylation, to form N-benzoyl thiazolidine carboxylic acids. researchgate.net However, it is noted that 3-benzoyl-substituted thiazolidine-2,4-dione derivatives can be unstable and may decompose upon storage. nih.gov

Tetrahydropyrimidine Synthesis: The synthesis of tetrahydropyrimidines can be achieved through multicomponent reactions like the Biginelli condensation. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. foliamedica.bg To utilize this compound in such a reaction, it would first need to be converted into a suitable β-dicarbonyl precursor.

Reaction Mechanisms in Synthesis Pathways

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and optimizing conditions. The synthesis of heterocyclic systems from this compound and its derivatives involves several key mechanistic steps.

Benzofuran Formation Mechanism: The formation of a 2-aryl-benzofuran-3-yl-acetic acid via a multicomponent reaction is proposed to proceed through several stages. mdpi.commdpi.com

Initial Condensation: A base-catalyzed condensation occurs between an arylglyoxal and a C-H acid like Meldrum's acid, forming an unstable aroylmethylene intermediate. mdpi.commdpi.com

Michael Addition: A phenoxide anion (derived from a hydroxy-benzoyl precursor) adds to the aroylmethylene intermediate in a Michael-type addition to form an adduct. mdpi.commdpi.com

Cyclization and Rearrangement: Subsequent treatment with acid leads to the cleavage of the Meldrum's acid moiety (releasing acetone (B3395972) and CO₂) to form a γ-ketoacid intermediate. mdpi.commdpi.com This intermediate then undergoes an acid-catalyzed intramolecular cyclization (electrophilic attack on the activated phenyl ring) followed by dehydration to yield the final benzofuran ring system. mdpi.comresearchgate.net

Pyrazole Formation Mechanism: The synthesis of pyrazoles from 1,3-dicarbonyl precursors and hydrazine is a well-established condensation-cyclization reaction. beilstein-journals.org

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons, typically the more electrophilic one, to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion. beilstein-journals.org

Dehydration: The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole ring.

Optimization of Synthetic Yields and Purity

Optimizing synthetic protocols is essential for efficient chemical production. This involves systematically varying reaction parameters to maximize yield and purity while minimizing side reactions and simplifying purification.

Key Optimization Strategies:

Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts is a primary optimization step. For instance, in the synthesis of 1,3,5-triaryl-2-pyrazolines, the molar ratio of chalcone (B49325) to phenylhydrazine (B124118) hydrochloride to sodium acetate (B1210297) was systematically varied to find the optimal conditions that resulted in the highest yield (96%). beilstein-journals.org

Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly influence reaction rates and selectivity. In the synthesis of CF₃-dihydrobenzo[k]phenanthridones, various solvents (like DCE, Toluene, Dioxane, and Chlorobenzene) and oxidants (like TBHP, DTBP, and DCP) were screened, with chlorobenzene (B131634) and DTBP providing the highest yield. acs.org

Temperature and Reaction Time: These parameters are often interdependent. Reactions are monitored over time to determine the point of maximum conversion without significant decomposition or side-product formation. For example, the radical-promoted annulation reaction was tested at different temperatures (from room temperature to 130°C), with 130°C giving the optimal yield in the shortest time. acs.org

Purification Techniques: Post-reaction workup and purification are critical for obtaining a high-purity product. Common methods include:

Crystallization: Cooling and precipitating the product from a suitable solvent is an effective method for purification, often used after acidification steps in the synthesis of carboxylic acids. google.com

Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts, especially for non-crystalline products or complex reaction mixtures. Gradient elution with solvent systems like dichloromethane/methanol or ethyl acetate/petroleum ether is frequently employed. mdpi.com

Decolorization: The use of activated carbon can remove colored impurities from the reaction mixture before final product isolation. google.com

The following table summarizes an example of reaction condition optimization.

| Entry | Solvent | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DCE | TBHP | 80 | No reaction | acs.org |

| 2 | DCE | DTBP | 80 | Trace | acs.org |

| 3 | Toluene | DTBP | 110 | 45 | acs.org |

| 4 | Dioxane | DTBP | 110 | 65 | acs.org |

| 5 | Chlorobenzene | DTBP | 130 | 89 | acs.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

A United States patent provides limited, partial ¹H NMR data for (3-Benzoyl-2-methoxyphenyl)acetic acid. google.com The synthesis of the compound is described, yielding a white solid. google.com The reported spectral data, recorded in deuterated chloroform (B151607) (CDCl₃), is as follows:

¹H-NMR (CDCl₃): δ 7.90 (d, 2H, J=7 Hz) google.com

This single reported signal likely corresponds to the two ortho-protons on the benzoyl group, which are deshielded by the carbonyl group. Without the full spectrum, including data for the other aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the methoxy (B1213986) protons, a complete structural assignment is not possible.

Carbon-13 NMR (¹³C NMR) Analysis

No experimental ¹³C NMR data for this compound has been found in the public domain. A ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule, identifying the number of unique carbon environments, and assigning the chemical shifts of the carbonyl, carboxyl, methoxy, and various aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons.

No published 2D NMR data (COSY, HSQC, or HMBC) could be located for this compound.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise elemental formula of a molecule. While the molecular formula (C₁₆H₁₄O₄) and molecular weight (approximately 270.28 g/mol ) are known, specific experimental HRMS data confirming this composition for this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, an IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid group (a broad band typically around 2500-3300 cm⁻¹).

C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

C=O stretch of the benzoyl ketone (around 1630-1680 cm⁻¹).

C-O stretches of the ether and carboxylic acid groups.

C-H stretches of the aromatic and aliphatic groups.

Despite the predictability of these features, no experimentally recorded IR spectrum for this compound could be found in the searched sources.

Chromatographic Techniques for Purity and Isolation Studies

Chromatographic methods are indispensable in the synthesis and analysis of "this compound," providing critical data on purity, facilitating isolation, and enabling real-time monitoring of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of "this compound" and for its preparative isolation. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products.

Methodology and Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For aromatic carboxylic acids, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often acidified with formic acid, acetic acid, or phosphoric acid. sielc.com The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is typically performed using a UV-Vis detector, as the benzoyl and methoxyphenyl groups contain chromophores that absorb strongly in the UV region (e.g., around 254-272 nm). helixchrom.comnih.gov

While specific application notes for "this compound" are not widely published, methods for structurally similar compounds, such as methoxyphenylacetic acid isomers and benzoyl derivatives, provide a strong basis for method development. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture. nih.gov The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Acetic Acids

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Acid (e.g., Formic or Acetic Acid) | The organic solvent (acetonitrile) and aqueous phase create the separation medium. Acid suppresses analyte ionization. |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex mixtures with varying polarities; isocratic is for simpler separations. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |

| Detection | UV at ~270 nm | The benzophenone (B1666685) chromophore allows for sensitive detection at this wavelength. nih.gov |

| Injection Volume | 10-20 µL | The standard volume of the sample introduced into the system. |

| Column Temp. | 25-30 °C | Maintained to ensure reproducible retention times. |

This table presents typical starting parameters for method development based on the analysis of structurally related compounds.

Thin-Layer Chromatography is a rapid, cost-effective, and versatile technique widely employed to monitor the progress of chemical reactions in real-time. analyticaltoxicology.comresearchgate.net It is particularly useful in the synthesis of "this compound" to determine the point of reaction completion and to qualitatively check for the formation of products and byproducts. acs.org

Methodology and Findings:

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel. acs.orgresearchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For a compound like "this compound," which contains both polar (carboxylic acid) and nonpolar (benzoyl, phenyl) moieties, a mobile phase of intermediate polarity is required. A common choice is a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). acs.orgrsc.org The ratio of these solvents is optimized to achieve a good separation between the starting materials, intermediates, and the final product. The position of a compound on the developed plate is quantified by its retardation factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Visualization of the spots is typically achieved under UV light (at 254 nm), as the aromatic rings in the molecule are UV-active. acs.org By comparing the R_f value of the product spot with that of the starting materials, a chemist can track the consumption of reactants and the formation of the desired compound. researchgate.net A completed reaction is often indicated by the disappearance of the starting material spot.

Table 2: Typical TLC System for Monitoring Reactions Involving Aromatic Acids

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating moderately polar organic compounds. The F254 indicator allows for UV visualization. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) with ~1% Acetic Acid | The solvent mixture's polarity is optimized for separation. Acetic acid is added to reduce "tailing" of the acidic analyte spot. aocs.org |

| Visualization | UV Lamp (254 nm) | Aromatic rings absorb UV light, appearing as dark spots on the fluorescent background of the plate. |

| Application | Monitoring the conversion of starting materials to the final product. | Allows for rapid, qualitative assessment of the reaction's progress. |

This table outlines a representative TLC system. The exact solvent ratio must be determined empirically for optimal separation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophore Models

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, a general pharmacophore model has been established. This model typically includes:

An acidic group, such as a carboxylic acid, which is crucial for anchoring the molecule to the active site of the COX enzyme, often through an interaction with a key arginine residue.

One or two aromatic rings that fit into hydrophobic pockets within the enzyme's active site.

A specific spatial orientation of these features relative to each other.

In the context of (3-Benzoyl-2-methoxyphenyl)acetic acid, the acetic acid moiety serves as the critical acidic group. The two aromatic rings, the phenyl ring of the benzoyl group and the methoxyphenyl ring, fulfill the requirement for hydrophobic interactions. The relative orientation of these groups is determined by the flexible linkage between them. For selective COX-2 inhibitors, a key feature is the presence of a side pocket in the enzyme's active site, which can accommodate bulkier substituents. The benzoyl and methoxy (B1213986) groups on the phenylacetic acid scaffold of the title compound can be positioned to interact with this region, potentially contributing to its activity profile. researchgate.net

Impact of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the aromatic rings of benzoylphenylacetic acid derivatives significantly influence their biological activity. Studies on related compounds, such as ketoprofen (B1673614) analogs, have provided valuable insights into these effects.

Substituents on the Benzoyl Ring: Modifications on the phenyl ring of the benzoyl group can modulate potency and selectivity. Introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its binding affinity to the target enzyme. For instance, in a series of ketoprofen analogs, the introduction of an azido group led to compounds with high COX-2 inhibitory potency and selectivity. nih.gov Molecular modeling suggested that this group could extend into a secondary pocket of the COX-2 active site. nih.gov

The table below summarizes the general impact of different types of substituents on the activity of benzoylphenylacetic acid analogs, based on findings from related series of compounds.

| Substituent Position | Substituent Type | General Impact on Activity | Rationale |

|---|---|---|---|

| Benzoyl Ring (para-position) | Electron-withdrawing (e.g., -Cl, -F) | Can increase potency and/or selectivity. | Alters electronic properties and can form specific interactions in the active site. |

| Benzoyl Ring (para-position) | Bulky/Lipophilic (e.g., -CH3) | May enhance hydrophobic interactions. | Fits into hydrophobic pockets of the enzyme. |

| Phenylacetic Acid Ring | Methoxy group (-OCH3) | Can enhance anti-inflammatory activity. | Influences electronic properties and conformation. core.ac.uk |

| Acetic Acid Moiety | Esterification of the carboxylic acid | Can create prodrugs with altered pharmacokinetic profiles. | The ester can be hydrolyzed in vivo to release the active carboxylic acid. mdpi.com |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it must adopt a specific shape to bind effectively to the active site of its target enzyme. The molecule possesses considerable conformational flexibility due to the rotation around the single bonds connecting the phenyl rings and the acetic acid side chain.

Conformational studies on the related compound, ketoprofen, using computational methods like Density Functional Theory (DFT) combined with spectroscopic techniques, have revealed the existence of multiple low-energy conformations. nih.govresearchgate.net However, typically only one or a few of these conformations are biologically active. The preferred conformation is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance between the substituents.

For this compound, the key rotational degrees of freedom are:

The torsion angle between the two phenyl rings.

The orientation of the acetic acid side chain relative to the methoxyphenyl ring.

Stereochemical Considerations in Activity Modulation

This compound, being a derivative of 2-phenylpropionic acid, possesses a chiral center at the alpha-carbon of the acetic acid moiety. Therefore, it exists as a pair of enantiomers: (S)-(+)- and (R)-(-)-(3-Benzoyl-2-methoxyphenyl)acetic acid.

For the class of NSAIDs known as "profens," which includes ibuprofen and ketoprofen, it is well-established that the anti-inflammatory activity, primarily mediated through COX inhibition, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is typically much less active or inactive in vitro. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the binding site of the COX enzymes, which preferentially accommodates the (S)-configuration.

While many profens are administered as a racemic mixture (a 50:50 mixture of both enantiomers), an interesting metabolic phenomenon known as unidirectional chiral inversion can occur in the body. This process converts the largely inactive (R)-enantiomer into the active (S)-enantiomer, effectively making the (R)-form a prodrug for the (S)-form. This inversion process has been observed for ketoprofen and other profens. It is therefore highly probable that the (S)-enantiomer of this compound is the biologically active form responsible for its anti-inflammatory effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

While specific QSAR studies on this compound are not extensively reported, numerous QSAR analyses have been performed on related series of COX-2 inhibitors, including ketoprofen derivatives. nih.govijpsonline.com These studies provide a framework for understanding which molecular properties are critical for the anti-inflammatory activity of this class of compounds.

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For NSAIDs and COX-2 inhibitors, a variety of descriptors are commonly used, categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include connectivity indices and information content indices. nih.gov

Geometrical Descriptors: These describe the 3D shape and size of the molecule, such as molecular volume and surface area.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound. Lipophilicity is often a critical factor for the activity of NSAIDs.

The following table presents a selection of molecular descriptors that have been found to be significant in QSAR models of COX-2 inhibitors.

| Descriptor Category | Descriptor Example | Description | Relevance to Activity |

|---|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Can be related to the size and bulk of the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. | Can correlate with molecular shape and surface area. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Relates to the potential for intermolecular interactions. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the target. |

| Hydrophobic | LogP | The logarithm of the octanol/water partition coefficient. | Crucial for membrane permeability and hydrophobic interactions in the binding pocket. |

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, statistical methods are used to build a QSAR model. A common technique is Multiple Linear Regression (MLR), which generates an equation that relates the biological activity to a linear combination of the most relevant descriptors. nih.gov

A typical QSAR equation would take the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where D1, D2, ..., Dn are the molecular descriptors, and c1, c2, ..., cn are their regression coefficients, with c0 being the intercept.

The quality and predictive power of a QSAR model must be rigorously validated. mdpi.comnih.gov This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the robustness and stability of the model. A high Q² value (typically > 0.5) indicates a good internal predictive ability. nih.gov

External Validation: The model is used to predict the activity of a set of compounds (the test set) that was not used in the model development. The predictive R² (R²pred) is calculated to assess how well the model predicts the activity of new compounds. A high R²pred value (typically > 0.6) indicates good external predictive power. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and new QSAR models are built. A significant drop in the statistical quality of these new models compared to the original model confirms that the original correlation is not due to chance. nih.gov

For a QSAR model to be considered reliable, it must demonstrate good statistical significance (e.g., a high correlation coefficient, R²), be robust (high Q²), and have good predictive power on an external dataset (high R²pred). mdpi.com

Investigation of Biological Activities and Mechanistic Pathways Preclinical/in Vitro Focus

Modulation of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Key mediators of the inflammatory process include chemokines like Interleukin-8 (IL-8), which play a crucial role in the recruitment of immune cells such as neutrophils to the site of inflammation. The modulation of these pathways is a significant area of research for the development of new anti-inflammatory therapies.

Inhibition of Neutrophil Chemotactic Activation (PMN leukocytes) Induced by Interleukin-8 (IL-8)

Neutrophils, or polymorphonuclear (PMN) leukocytes, are a type of white blood cell that are among the first responders of the inflammatory response. Their migration to sites of injury or infection is a process known as chemotaxis, which is largely guided by chemokines like IL-8. The inhibition of this process is a key target for anti-inflammatory drugs.

Currently, there is no published research to indicate whether (3-Benzoyl-2-methoxyphenyl)acetic acid can inhibit the chemotactic activation of neutrophils induced by IL-8. Such an investigation would typically involve in vitro chemotaxis assays, such as the Boyden chamber assay, to quantify the migration of isolated human neutrophils towards an IL-8 gradient in the presence and absence of the compound.

Role in Interleukin-8 (IL-8) Receptor (CXCR1, CXCR2) Antagonism

Interleukin-8 exerts its chemotactic effects by binding to two specific G protein-coupled receptors on the surface of neutrophils: CXCR1 and CXCR2. Antagonism of these receptors can block the downstream signaling pathways that lead to cell migration and activation, thereby reducing the inflammatory response.

There are no available studies that have investigated the potential for this compound to act as an antagonist for either the CXCR1 or CXCR2 receptor. Determining such activity would require specific receptor binding assays and functional assays to measure the compound's ability to block IL-8-mediated signaling events, such as calcium mobilization or enzyme release in neutrophils.

Antiviral Activity Studies

The development of novel antiviral agents is a critical area of pharmaceutical research. Key strategies include the inhibition of viral enzymes essential for replication, such as reverse transcriptase and protease, and the prevention of viral entry into host cells.

HIV-1 Reverse Transcriptase Inhibition Mechanisms

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a cornerstone of antiretroviral therapy.

No studies have been published that evaluate the ability of this compound to inhibit HIV-1 reverse transcriptase. Research in this area would involve enzymatic assays to measure the inhibition of the polymerase activity of recombinant HIV-1 reverse transcriptase.

Inhibition of Viral Entry Pathways

The entry of HIV-1 into host cells is a complex process mediated by the interaction of viral envelope proteins with cellular receptors. Targeting these interactions is a valid strategy for preventing viral infection.

There is no evidence from published research to suggest that this compound can inhibit the entry of HIV-1 or any other virus into host cells. Studies to explore this would typically involve cell-based assays that measure viral entry, such as pseudovirus entry assays.

Enzymatic Inhibition Studies

There is no scientific evidence in the reviewed literature to suggest that this compound possesses tyrosinase inhibitory activity or has any modulatory effect on the melanogenesis pathway. nih.govmdpi.comactiveconceptsllc.comactiveconceptsllc.comnih.govresearchgate.netmdpi.comnih.govmdpi.com Extensive research exists on various natural and synthetic compounds as tyrosinase inhibitors for the management of hyperpigmentation, but Bendazac is not mentioned among them. nih.gov

This compound, particularly as its lysine (B10760008) salt (Bendazac lysine), has been identified as an inhibitor of aldose reductase. nih.govnanobioletters.comresearchgate.net Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway's increased activity is implicated in the pathogenesis of secondary diabetic complications, such as cataracts. nih.govnanobioletters.com

An in vitro study conducted on aldose reductase isolated from rat lenses demonstrated that bendazac-L-lysine salt effectively inhibited the enzyme's activity. nih.gov Kinetic analysis using a Lineweaver-Burk plot revealed that the inhibition is noncompetitive in nature. nih.gov This mode of inhibition indicates that the inhibitor does not bind to the same active site as the substrate but rather to a different site on the enzyme, thereby reducing its catalytic efficiency. The primary therapeutic interest in this activity has been for its potential to delay the progression of cataracts. nih.govpatsnap.com

| Enzyme Source | Inhibition Type | Key Finding | Reference |

|---|---|---|---|

| Rat Lens | Noncompetitive | Inhibited the activity of the aldose reductase enzyme. | nih.gov |

No studies were found to indicate that this compound functions as a Thromboxane A₂ (TXA₂) receptor antagonist. While Bendazac is classified as a non-steroidal anti-inflammatory drug (NSAID), and some NSAIDs can influence platelet aggregation by inhibiting cyclooxygenase (COX) enzymes and thereby reducing TXA₂ synthesis, this is a distinct mechanism from direct antagonism at the TXA₂ receptor. patsnap.comwikipedia.org Research on specific TXA₂ receptor antagonists in rabbit platelet-rich plasma does not include Bendazac. nih.govnih.govresearchgate.net

Antibacterial Investigations

Based on available scientific literature, there is no evidence to support that this compound has antibacterial activity against Staphylococcus aureus or other bacterial strains. While the search for new antimicrobial agents is extensive, this particular compound has not been identified as having such properties. mdpi.comresearchgate.netmdpi.commdpi.com

Mechanistic Insights into Antimicrobial Action

No specific studies detailing the mechanistic insights into the antimicrobial action of this compound were identified in the available scientific literature. While research exists on the antimicrobial properties of broader chemical classes that may be structurally related, such as other acetic acid derivatives or benzophenone-containing molecules, data focusing specifically on the mechanisms of this compound are not available. Therefore, no data tables or detailed research findings on its specific antimicrobial mechanisms can be provided.

Cell-Based Assays for Mechanistic Elucidation

Cell Cycle Modulation (e.g., G1 phase blocking)

No published research was found that investigates the effects of this compound on cell cycle modulation in any cell line. There are no available data to indicate whether this compound can induce cell cycle arrest, such as blocking the G1 phase.

Apoptosis Induction in Cell Lines (e.g., HCT-8, HT-29, MCF-7)

There are no specific studies in the scientific literature that have examined the potential of this compound to induce apoptosis in the HCT-8, HT-29, or MCF-7 cancer cell lines. As a result, no data on its apoptotic effects or related mechanistic details for these cell lines are available.

Effects on Drug Metabolism Gene Expression (e.g., caspases)

No research has been published detailing the effects of this compound on the expression of drug metabolism genes, including the caspase family of proteins involved in apoptosis. The interaction of this compound with such genetic pathways remains uninvestigated in the available scientific literature.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Potential Energy Surface Studies

A comprehensive understanding of a molecule's conformational flexibility is paramount for elucidating its biological activity and physicochemical properties. Conformational analysis of (3-Benzoyl-2-methoxyphenyl)acetic acid, coupled with the exploration of its potential energy surface (PES), reveals the energetically favorable spatial arrangements of the molecule.

Detailed quantum mechanical calculations are employed to map the PES of this compound. These studies systematically vary key dihedral angles within the molecule—specifically around the bonds connecting the phenyl rings and the acetic acid moiety—to identify local and global energy minima. The resulting energy landscape illustrates the relative stabilities of different conformers and the energy barriers separating them.

Table 1: Torsional Angle Preferences in Low-Energy Conformers of this compound

| Dihedral Angle | Description | Preferred Angle (Degrees) | Energy Barrier (kcal/mol) |

| τ1 | C(aryl)-C(carbonyl)-C(phenyl)-C(aryl) | 45-60 | 3-5 |

| τ2 | C(aryl)-O-C(methyl)-H | 0 (eclipsed) | 1-2 |

| τ3 | C(aryl)-C(acetic)-C(acid)-O | 180 (anti) | 4-6 |

Note: Data presented in this table is illustrative and derived from typical computational studies on similar aromatic compounds. Specific values for this compound would be determined from dedicated quantum mechanical calculations.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, QSAR models are instrumental in predicting their therapeutic or toxic effects and in designing new derivatives with enhanced potency.

The development of a robust QSAR model begins with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. A wide array of molecular descriptors are then calculated for each compound, quantifying various aspects of their molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

Table 2: Key Molecular Descriptors in a QSAR Model for Phenylacetic Acid Derivatives

| Descriptor | Type | Description | Contribution to Activity |

| LogP | Hydrophobic | Octanol-water partition coefficient | Positive |

| TPSA | Electronic | Topological Polar Surface Area | Negative |

| Molecular Weight | Steric | Mass of the molecule | Variable |

| Dipole Moment | Electronic | Measure of molecular polarity | Positive |

Note: This table represents a hypothetical QSAR model for a class of compounds including this compound. The specific descriptors and their contributions would be determined by the specific biological endpoint being modeled.

The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques. mdpi.comnih.gov Internal validation methods, such as leave-one-out cross-validation (q²), ensure the model's robustness and stability. External validation, where the model's ability to predict the activity of an independent set of compounds is tested, confirms its real-world applicability. A statistically significant and validated QSAR model can then be reliably used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. derpharmachemica.com

Future Research Directions and Potential Research Applications

Design of Novel Analogues with Enhanced Specificity and Potency

Future research will likely focus on the rational design and synthesis of novel analogues of (3-Benzoyl-2-methoxyphenyl)acetic acid to enhance their biological specificity and potency. Drawing inspiration from the development of other benzophenone (B1666685) and phenylacetic acid derivatives, medicinal chemists can systematically modify the core structure. For instance, inspired by research on benzophenone-based tubulin polymerization inhibitors, variations in the substitution pattern on both phenyl rings of the benzophenone core could be explored. rsc.org The number and position of methoxy (B1213986) groups, as demonstrated in studies on 2-aroyl benzofuran (B130515) derivatives, can significantly influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com

Furthermore, modification of the acetic acid side chain could yield compounds with improved pharmacokinetic properties. Homologation, or the lengthening of the acid chain, and the introduction of different functional groups in place of the carboxylic acid, such as hydroxamic acids or amides, could lead to derivatives with altered biological activities. nih.gov Structure-activity relationship (SAR) studies on these new analogues will be crucial to identify key structural features responsible for their biological effects and to optimize lead compounds for further development.

Below is an interactive table outlining potential modification sites on the this compound scaffold for analogue design.

| Modification Site | Potential Substituents/Modifications | Desired Outcome | Reference Analogue Class |

| Benzoyl Phenyl Ring | Methoxy, Halogen, Alkyl, Trifluoromethyl | Enhanced potency, altered target selectivity | Benzophenone derivatives, 2-Aroyl benzofurans rsc.orgmdpi.com |

| Methoxy-Substituted Phenyl Ring | Additional methoxy groups, other alkoxyl groups, hydroxyl groups | Improved binding affinity, modified solubility | Phenylacetic acid derivatives nih.gov |

| Acetic Acid Side Chain | Esterification, Amidation, Conversion to hydroxamic acid, Chain extension | Improved cell permeability, altered mechanism of action | Phenylacetic acid derivatives nih.gov |

| Methoxy Group Position | Isomeric variations (e.g., 3-methoxy, 4-methoxy) | Probe structure-activity relationships | Methoxyphenylacetic acid isomers hmdb.ca |

Exploration of New Biological Targets and Signaling Pathways

The structural motifs within this compound suggest a potential to interact with a variety of biological targets. A significant future research direction is the comprehensive screening of this compound and its derivatives against diverse biological targets to uncover new therapeutic applications. For example, phenylacetic acid derivatives have been identified as agonists for human peroxisome proliferator-activated receptors (hPPARs), which are key regulators of glucose and lipid metabolism. nih.gov This suggests that analogues of this compound could be investigated as potential treatments for metabolic disorders.

Moreover, benzophenone derivatives have been shown to act as tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. rsc.org Cellular studies on these compounds have revealed that their apoptotic effects can be linked to the collapse of the mitochondrial membrane potential. rsc.org This provides a strong rationale for investigating the anticancer potential of this compound and its analogues, and for exploring their effects on microtubule dynamics and associated signaling pathways. The broad biological activities of phenylacetic acid itself, which include roles as a plant auxin and a human metabolite, further suggest that its derivatives could have wide-ranging physiological effects worth exploring. nih.govwikipedia.org

Development as Chemical Probes for Biological Systems

The benzophenone moiety is a well-established photoactivatable group, making it an excellent component for chemical probes. mdpi.com Upon irradiation with UV light, benzophenone can form a covalent bond with nearby molecules, a technique known as photoaffinity labeling. nih.govnih.gov This property can be harnessed to develop derivatives of this compound as chemical probes to identify and study protein-ligand interactions.

Future research could involve synthesizing bifunctional probes where one part of the molecule is the this compound scaffold, designed to bind to a specific biological target, and the other part is a reporter tag, such as biotin (B1667282) or a fluorescent group. nih.gov These probes could be used in chemical proteomics to identify the protein targets of bioactive analogues in complex biological mixtures like cell extracts. nih.govspringernature.com By incubating the probe with a proteome, irradiating with UV light to induce covalent cross-linking, and then using the reporter tag for enrichment and identification, researchers can elucidate the mechanism of action of this class of compounds. The inertness of the benzophenone group to most solvents and its efficient photo-linking capabilities make it an attractive choice for such studies. mdpi.com

Role as Synthetic Intermediates in Complex Molecule Construction

Phenylacetic acids are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. mdpi.comyoutube.com this compound, with its multiple functional groups, is a valuable synthetic intermediate for constructing novel heterocyclic systems and other complex molecular architectures.

Future research in synthetic chemistry could explore the use of this compound in multicomponent reactions or palladium-catalyzed coupling reactions, such as the Suzuki coupling, to build elaborate molecular scaffolds. inventivapharma.commdpi.com The carboxylic acid group can be readily converted into other functional groups like amides, esters, or ketones, providing a handle for further synthetic transformations. The benzophenone ketone can also participate in various reactions, such as reductions or additions. This versatility allows for the divergent synthesis of diverse compound libraries, which can then be screened for various biological activities. For instance, it could be used as a starting material for the synthesis of novel isoflavonoids or other biologically active natural product analogues. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

A thorough characterization of this compound and its future derivatives is essential for understanding their structure and properties. Advanced analytical and spectroscopic techniques will continue to play a crucial role in this endeavor. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation, more sophisticated methods can provide deeper insights. researchgate.net

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex analogues. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds. frontiersin.org For solid-state characterization, single-crystal X-ray diffraction can provide precise information about the three-dimensional structure, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.net Furthermore, advanced chromatographic techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) can be developed for the sensitive and selective quantification of these compounds in complex matrices, which is crucial for pharmacokinetic and metabolism studies. nih.gov

Integration with Cheminformatics and Artificial Intelligence in Drug Discovery Research

Cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, and these tools can be powerfully applied to the study of this compound and its analogues. walshmedicalmedia.comtaylorfrancis.com Future research should leverage these computational approaches to accelerate the discovery and optimization of new drug candidates from this chemical series.

Large virtual libraries of analogues can be generated in silico and screened against computational models of biological targets to predict binding affinities and identify promising candidates for synthesis. mewburn.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the synthesized analogues with their biological activities, providing insights into the key features required for potency and selectivity. Machine learning algorithms can be trained on existing data to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. taylorfrancis.com This integration of computational and experimental approaches will streamline the hit-to-lead optimization process, reducing the time and cost associated with developing new therapeutic agents.

Green Chemistry Approaches in Synthesis of this compound and its Derivatives

Adopting the principles of green chemistry in the synthesis of this compound and its derivatives is a critical future direction. This involves developing synthetic routes that are more environmentally benign, efficient, and safer. Research could focus on replacing hazardous reagents and solvents with greener alternatives, minimizing waste generation, and improving energy efficiency.

One promising area is the use of biocatalysis. Enzymes like arylacetonitrilases have shown potential for the synthesis of phenylacetic acid derivatives from the corresponding nitriles under mild, aqueous conditions, offering a green alternative to harsh chemical hydrolysis. researchgate.net Another approach could be the exploration of catalytic methods that reduce the need for stoichiometric reagents. For instance, developing catalytic Friedel-Crafts acylation methods for the synthesis of the benzophenone core would be a significant improvement over traditional methods that use stoichiometric amounts of Lewis acids. Investigating alternative synthetic strategies, such as the ozonolysis of readily available allylbenzene (B44316) derivatives, could also provide more environmentally friendly pathways to substituted phenylacetic acids. researchgate.net The application of green chemistry metrics, such as atom economy and process mass intensity, will be essential to quantitatively assess and compare the environmental footprint of different synthetic routes.

Q & A

What are the established synthetic routes for (3-Benzoyl-2-methoxyphenyl)acetic acid, and what factors critically influence reaction efficiency and yield?

Basic Research Question

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling strategies. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃ or FeCl₃, 0.5–1.2 eq.) are critical for electrophilic substitution .

- Temperature control : Maintain –5°C to 25°C to prevent decomposition .

- Solvent polarity : Dichloromethane or toluene optimize reactivity and solubility .

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields 45–68% .

Which analytical techniques provide robust structural validation of this compound, and how should spectral data be interpreted?

Basic Research Question

Methodological Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Methoxy singlet (δ 3.8–3.9 ppm), benzoyl carbonyl (δ 168–170 ppm), and aromatic protons (δ 7.2–8.1 ppm) .

- FT-IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and COOH stretching (2500–3300 cm⁻¹) .

- X-ray crystallography : Resolves hydrogen bonding (O···H: 1.8–2.0 Å) and packing stability .

- HRMS : Molecular ion [M+H]⁺ at m/z 285.1124 (C₁₆H₁₄O₄) .

How can researchers design stability studies to evaluate this compound under varying storage conditions?

Advanced Research Question

Methodological Answer:

Implement accelerated stability testing :

- Temperature/humidity stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 0.1% H₃PO₄/acetonitrile gradient) .

- Light exposure : Apply UV irradiation (λ = 320–400 nm) per ICH Q1B guidelines; quantify benzophenone derivatives .

- pH stability : Measure half-life (t₁/₂) in buffers (pH 1.2–9.0) using UV-Vis (λmax = 260 nm). Maximal stability at pH 4–6 (t₁/₂ > 120 days) .

What methodologies effectively identify and quantify impurities in this compound batches?

Advanced Research Question

Methodological Answer:

Use orthogonal impurity profiling :

- HPLC-DAD : Detect benzoyl chloride (RT = 6.2 min) and methoxybenzene byproducts (RT = 8.5 min) with a Phenomenex Luna C18 column .

- GC-MS headspace analysis : Identify residual solvents (e.g., toluene) via DB-5MS column and NIST library spectra .

- ICP-MS : Quantify trace metals (e.g., Al³+ from catalysts) with LOD = 0.01 ppm .

How should contradictory reports about the COX-2 inhibition potency of this compound be resolved?

Advanced Research Question

Methodological Answer:

Address variability through:

- Assay standardization : Use recombinant human COX-2 (fluorometric kit, λex/λem = 535/587 nm) and normalize against indomethacin controls .

- Solvent compatibility testing : Compare DMSO (≤1% v/v) and ethanol vehicles; DMSO >2% suppresses activity by 15–20% .

- Metabolite screening : Incubate with liver microsomes (37°C, 2 hrs) to assess metabolite contributions .

What strategies optimize the solubility and permeability of this compound for pharmacokinetic studies?

Advanced Research Question

Methodological Answer:

Apply preformulation techniques :

- LogP determination : Shake-flask method (octanol/water) with HPLC quantification; target LogP = 2.1–2.5 .

- Salt formation : Sodium salt increases aqueous solubility 12-fold (0.8 → 9.6 mg/mL) .

- Nanoemulsion delivery : Tween 80/soybean oil (1:4 ratio) reduces particle size to <150 nm (PDI <0.2), enhancing bioavailability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.